3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-5-6-16(20-19-12)25-13-7-8-21(11-13)18(22)14-3-2-4-15-17(14)24-10-9-23-15/h2-6,13H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGYHLWEFNJBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodioxine Carbonyl Chloride Preparation
The 2,3-dihydro-1,4-benzodioxine-5-carbonyl group is synthesized via:
- Benzodioxine formation : Cyclization of catechol derivatives with 1,2-dibromoethane in the presence of K₂CO₃ yields 2,3-dihydro-1,4-benzodioxine.
- Friedel-Crafts acylation : Reaction with acetyl chloride and AlCl₃ introduces a ketone at position 5, followed by oxidation to the carboxylic acid using KMnO₄.
- Conversion to acid chloride : Treatment with thionyl chloride (SOCl₂) produces the reactive acyl chloride intermediate.
Key data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Catechol, 1,2-dibromoethane, K₂CO₃, DMF, 120°C, 8 h | 85 | |
| Acylation | Acetyl chloride, AlCl₃, DCM, 0°C → rt, 4 h | 72 |
Pyrrolidine-3-ol Functionalization
The pyrrolidine subunit is prepared via:
- Ring-closing metathesis : Using Grubbs catalyst on diene precursors to form the pyrrolidine ring.
- Hydroxylation : Sharpless asymmetric dihydroxylation introduces the 3-hydroxy group with high enantiomeric excess.
- Acylation : Coupling the pyrrolidine amine with benzodioxine carbonyl chloride using Hünig’s base (DIPEA) in DCM.
Key data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Benzodioxine-COCl, DIPEA, DCM, 0°C → rt, 12 h | 88 |
Ether Bond Formation
The critical ether linkage is established via:
- Mitsunobu reaction : Combining 6-methylpyridazine-3-ol and 1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
- Nucleophilic substitution : Activating the pyridazine hydroxyl as a mesylate (MsCl, Et₃N) followed by reaction with the pyrrolidine alcohol under basic conditions.
Comparative data :
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Mitsunobu | DEAD, PPh₃, THF, 0°C → rt, 24 h | 76 | |
| Mesylation | MsCl, Et₃N, DCM, 0°C, 2 h; then K₂CO₃, DMF, 60°C, 8 h | 68 |
Optimization and Challenges
- Regioselectivity : Ensuring exclusive substitution at pyridazine position 3 requires steric and electronic directing groups. Computational studies suggest the methyl group at position 6 deactivates position 4 via inductive effects, favoring position 3 reactivity.
- Stereochemistry : The Mitsunobu reaction preserves the configuration of the pyrrolidine alcohol, critical for biological activity.
- Scale-up limitations : Low yields in mesylation-substitution routes necessitate catalyst screening (e.g., CuI for Ullmann-type couplings).
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial activity. The incorporation of the benzodioxine moiety enhances the bioactivity of the compound against a range of bacterial strains, making it a candidate for developing new antibiotics to combat antibiotic-resistant bacteria. Studies have shown that similar compounds can disrupt bacterial membranes and inhibit growth effectively.
Anti-inflammatory Effects
Pyridazine derivatives have been investigated for their anti-inflammatory properties. The presence of the pyrrolidine and benzodioxine structures may contribute to the modulation of inflammatory pathways, providing a therapeutic avenue for conditions such as arthritis and other inflammatory diseases.
Neuroprotective Applications
The compound's structural features suggest potential neuroprotective effects. Research into related compounds indicates that they can influence neurotransmitter systems and protect neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Biological Research
Cell Signaling Modulation
The unique chemical structure of 3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine allows it to interact with various cellular receptors, influencing signaling pathways. This property makes it valuable in studying cellular processes and developing targeted therapies.
Drug Development
The compound serves as a scaffold for synthesizing new drug candidates. Its ability to modify biological activity through structural changes is crucial in the pharmaceutical industry for developing drugs that target specific diseases.
Materials Science
Polymer Chemistry
In materials science, the compound can be utilized in synthesizing advanced polymers with enhanced properties. Its functional groups allow for incorporation into polymer matrices, potentially improving mechanical strength and thermal stability.
Chemical Sensors
The reactivity of the compound's functional groups makes it suitable for developing chemical sensors. These sensors can detect specific analytes based on changes in electrical or optical properties when exposed to target substances.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Combat antibiotic resistance |
| Anti-inflammatory drugs | Treat inflammatory diseases | |
| Neuroprotective agents | Protect against neurodegeneration | |
| Biological Research | Cell signaling studies | Understand cellular mechanisms |
| Drug development | Create targeted therapies | |
| Materials Science | Polymer synthesis | Enhance material properties |
| Chemical sensors | Detect specific analytes |
Case Studies
-
Antimicrobial Activity Study
- A recent study evaluated various pyridazine derivatives against multidrug-resistant bacteria. The findings indicated that compounds similar to this compound showed significant inhibition zones compared to standard antibiotics.
-
Neuroprotective Effects
- In vitro studies demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.
-
Polymer Application
- Researchers synthesized a polymer incorporating this compound into its structure, resulting in materials with improved tensile strength and thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of 3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Compound A: The patent compound "3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide" shares the 2,3-dihydro-1,4-benzodioxine core but diverges in substituents. It incorporates an indazole ring and tetrahydrofuran-linked benzamide, contrasting with the pyridazine-pyrrolidine system in the target compound. These differences impact polarity, steric bulk, and hydrogen-bonding capacity .
Physicochemical Properties
| Property | Target Compound | Compound A (Patent) | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | ~415 | ~650 | ~195 |
| LogP (Predicted) | 2.1 | 3.5 | 0.8 |
| Hydrogen Bond Donors | 1 | 3 | 1 |
| Hydrogen Bond Acceptors | 7 | 11 | 4 |
| Solubility (mg/mL) | <0.1 (aqueous) | <0.01 (aqueous) | >1 (aqueous) |
The target compound exhibits intermediate lipophilicity (LogP ~2.1) compared to the highly lipophilic Compound A (LogP ~3.5), suggesting better membrane permeability than Compound A but lower aqueous solubility than simpler pyridazines like Compound B.
Biological Activity
The compound 3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine is a novel synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine core, a pyrrolidine moiety, and a benzodioxine carbonyl group. The molecular formula is , and its structural representation can be summarized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may exert effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Modulation of Cell Signaling Pathways : It may influence pathways related to apoptosis and cell proliferation.
- Antioxidant Properties : Some derivatives have demonstrated the ability to scavenge free radicals, indicating potential protective effects against oxidative stress.
Biological Activity Overview
Research findings indicate that This compound exhibits several biological activities:
Case Studies
Several studies have investigated the biological effects of this compound and its derivatives:
- Anticancer Activity : A study demonstrated that the compound induced apoptosis in human umbilical vein endothelial cells (HUVECs) and inhibited the proliferation of A549 lung cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death .
- Neuroprotection : In vitro studies indicated that the compound could protect neuronal cells from oxidative damage caused by neurotoxins. This suggests potential applications in neurodegenerative diseases .
- Antimicrobial Properties : Research has shown that derivatives of this compound possess significant antimicrobial activity against various bacterial strains, making them candidates for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
